molecular formula C8H11N5 B6211189 N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine CAS No. 2138215-77-5

N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine

Cat. No. B6211189
CAS RN: 2138215-77-5
M. Wt: 177.21 g/mol
InChI Key: UJGJIOMKSPYPSK-UHFFFAOYSA-N
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Description

“N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine” is a derivative of the 1H-pyrazolo[3,4-b]pyridine family . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines includes two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and have been the subject of numerous studies . For instance, one study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-b]pyridines is often related to their ability to inhibit certain biological targets. For example, some derivatives have been found to inhibit TRKA, a receptor tyrosine kinase associated with cell proliferation and differentiation .

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridines seem to be focused on exploring their potential as therapeutic agents . The development of new synthetic strategies and the discovery of novel biological activities are areas of ongoing research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine involves the reaction of 4,5-diamino-1H-pyrazole with 4-chloro-2,6-dimethylpyridine in the presence of a base to form the desired compound.", "Starting Materials": [ "4,5-diamino-1H-pyrazole", "4-chloro-2,6-dimethylpyridine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "4,5-diamino-1H-pyrazole is dissolved in a suitable solvent (e.g. ethanol)", "4-chloro-2,6-dimethylpyridine is added to the solution", "The reaction mixture is heated to reflux and a base (e.g. sodium hydroxide) is added", "The reaction is allowed to proceed for a suitable amount of time (e.g. 24 hours)", "The reaction mixture is cooled and the desired compound is isolated by filtration and purification (e.g. recrystallization)" ] }

CAS RN

2138215-77-5

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

4-N,1-dimethylpyrazolo[3,4-b]pyridine-4,5-diamine

InChI

InChI=1S/C8H11N5/c1-10-7-5-3-12-13(2)8(5)11-4-6(7)9/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

UJGJIOMKSPYPSK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=NN(C2=NC=C1N)C

Purity

95

Origin of Product

United States

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